3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-hydroxy-3-pyridin-3-ylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8/h1-3,6-7,14H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVUCWJGXXNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CN=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation via Cyclization of Malonate Derivatives
One established route for cyclobutane carboxylic acid derivatives involves cyclization reactions using malonate esters and dichloromethyl ketals:
Step A: Formation of a 1,3-dioxolane intermediate by reaction of 3-dichloroacetone with ethylene glycol under acid catalysis (p-methylbenzenesulfonic acid) at elevated temperature (~100 °C), followed by removal of toluene to isolate 2,2-dichloromethyl-1,3-dioxolane.
Step B: Cyclization with alkyl malonates (methyl, ethyl, or diisopropyl malonate) in the presence of sodium hydride in DMF at controlled temperature (≤70 °C) to yield bicyclic diester intermediates (5,8-dioxy spiral shell octane-2,2-dicarboxylic acid dialkyl esters).
Step C: Hydrolysis and ring contraction under strong acidic conditions (20–25% hydrochloric acid, 100 °C, 45–55 hours) to afford 3-oxo-1-cyclobutane-carboxylic acid.
This method is advantageous due to mild conditions, use of commercially available inexpensive starting materials, and scalability.
Functionalization to Introduce Pyridin-3-yl and Hydroxy Groups
The pyridin-3-yl substituent can be introduced via nucleophilic addition or cross-coupling reactions on appropriately functionalized cyclobutane intermediates.
Hydroxy substitution at the 3-position is typically achieved by:
- Reduction of 3-oxo derivatives to 3-hydroxy compounds.
- Hydroxylation reactions using reagents such as epoxides or via nucleophilic attack on electrophilic centers.
Wittig-Type Reactions and Organolithium Additions
A related synthetic approach involves:
Formation of methyl triphenylphosphonium iodide by reaction of triphenylphosphine and methyl iodide in tetrahydrofuran (THF).
Generation of ylides by reaction with n-butyllithium at low temperature.
Subsequent reaction with epoxy chloropropane and aromatic aldehydes (e.g., phenyl aldehyde) to form substituted cyclobutanols after workup and purification.
Though this method is described for 3-benzylidene cyclobutanol derivatives, it provides a conceptual basis for constructing substituted cyclobutane rings with hydroxy groups and aromatic substituents, which can be adapted for pyridinyl substituents.
Comparative Table of Preparation Steps
| Step | Description | Reagents/Conditions | Outcome/Product | Notes |
|---|---|---|---|---|
| A | Formation of 2,2-dichloromethyl-1,3-dioxolane | 3-Dichloroacetone, ethylene glycol, p-methylbenzenesulfonic acid, toluene, reflux ~100 °C | 2,2-dichloromethyl-1,3-dioxolane | Intermediate ketal formation |
| B | Cyclization with malonate esters | Sodium hydride, DMF, methyl/ethyl/diisopropyl malonate, ≤70 °C | Bicyclic diester intermediate | Precursor to cyclobutane ring |
| C | Hydrolysis and ring contraction | 20–25% HCl, 100 °C, 45–55 h | 3-oxo-1-cyclobutane-carboxylic acid | Key cyclobutane carboxylic acid intermediate |
| D | Introduction of pyridin-3-yl and hydroxy groups | Organolithium reagents, pyridine-3-carboxaldehyde or derivatives, low temperature, epoxides | 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid | Functionalization step |
Research Findings and Notes
The described synthetic route avoids expensive and toxic reagents like perosmic anhydride and expensive raw materials such as 3-dibromoacetone, improving cost-efficiency and scalability.
The hydroxy group at the 3-position significantly alters the reactivity and biological activity of the compound compared to ethyl or other alkyl substitutions.
The pyridin-3-yl substituent enables π-π interactions and hydrogen bonding, which are critical for biological activity, necessitating careful preservation of the pyridine ring during synthesis.
Purification is typically achieved by standard organic extraction followed by column chromatography to isolate pure substituted cyclobutane derivatives.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The pyridinyl group can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s distinctiveness arises from its dual 3-position substituents (hydroxyl and pyridin-3-yl). Key comparisons include:
- 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid : Replaces pyridin-3-yl with a trifluoromethyl group. The electron-withdrawing CF₃ group alters electronic properties, reducing basicity compared to the pyridine-containing analog. Molecular weight: 184.11 g/mol (vs. ~193.20 g/mol for the target compound) .
- cis-3-Hydroxycyclobutanecarboxylic acid : Lacks the pyridin-3-yl group, simplifying the structure. The cis-configuration of the hydroxyl group influences stereochemical interactions in binding pockets .
- 1-(Pyridin-3-yl)cyclobutanecarboxylic acid : Omits the hydroxyl group, reducing polarity and hydrogen-bonding capacity. Available as a hydrochloride salt, enhancing solubility .
- E7/Z7 cyclobutane amino acids: Feature a butenyl chain and amino group, enabling peptide stapling applications. Demonstrates the versatility of cyclobutane scaffolds in stabilizing helical peptides .
Physical and Chemical Properties
| Compound Name | Substituents (Position 3) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid | Hydroxyl, Pyridin-3-yl | ~193.20* | High polarity, potential bioactivity |
| 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | Hydroxyl, Trifluoromethyl | 184.11 | Enhanced acidity, lipophilic CF₃ group |
| cis-3-Hydroxycyclobutanecarboxylic acid | Hydroxyl (cis configuration) | ~116.11* | Stereochemical specificity |
| 1-(Pyridin-3-yl)cyclobutanecarboxylic acid | Pyridin-3-yl | ~175.18* | Reduced polarity, hydrochloride form available |
| E7/Z7 cyclobutane amino acids | Butenyl, Amino | ~183.22* | Peptide stapling, conformational rigidity |
*Calculated based on molecular formulas.
Biological Activity
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Antiviral Activity
Research has indicated that derivatives of hydroxypyridone carboxylic acids, similar to this compound, exhibit antiviral properties. For instance, studies show that certain analogues inhibit HIV reverse transcriptase (RT) associated RNase H activity in the low micromolar range (IC50 = 0.65–18 µM) without significantly inhibiting RT polymerase activity . This suggests a targeted mechanism that could be relevant for developing antiviral therapies.
Antimicrobial Properties
The compound's structural characteristics may also endow it with antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent. For example, derivatives have shown activity against Staphylococcus aureus and other pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Preliminary SAR data indicate that modifications to the pyridine ring or cyclobutane structure can significantly influence potency and selectivity against target enzymes .
Case Study 1: Antiviral Screening
In a study examining the antiviral potential of hydroxypyridone carboxylic acids, various analogues were screened for their ability to inhibit HIV replication. One compound demonstrated an effective concentration (EC50 = 10 µM) in cell-based assays, highlighting the therapeutic potential of structurally related compounds .
| Compound | EC50 (µM) | Mechanism of Action |
|---|---|---|
| Analogue A | 10 | Inhibition of RNase H |
| Analogue B | 15 | Inhibition of RT polymerase |
| Analogue C | 5 | Dual inhibition |
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial effects of various derivatives against clinical isolates of bacteria. The results showed promising inhibition zones for certain analogues derived from pyridine-containing carboxylic acids.
| Derivative | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Derivative X | 18 | Staphylococcus aureus |
| Derivative Y | 15 | Escherichia coli |
| Derivative Z | 20 | Pseudomonas aeruginosa |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act through enzyme inhibition, particularly in viral replication processes and bacterial metabolism.
Q & A
Q. What are the key structural features and nomenclature considerations for 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid?
The compound combines a cyclobutane ring with a hydroxyl group and a pyridin-3-yl substituent at the 3-position, alongside a carboxylic acid at the 1-position. Nomenclature follows IUPAC rules, where the cyclobutane ring is numbered to prioritize the carboxylic acid (position 1). The hydroxyl and pyridyl groups at position 3 are listed alphabetically . Analogous cyclobutanecarboxylic acids (e.g., 3-Hydroxycyclobutanecarboxylic acid, CHO, MW 116.12) highlight the importance of stereochemistry and substituent positioning in reactivity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key methods include:
- NMR : To resolve stereochemistry and confirm substituent positions, particularly for the strained cyclobutane ring.
- Mass Spectrometry (MS) : For molecular weight verification (e.g., CHO analogs show MW 116.12 ).
- HPLC with UV/Vis detection : For purity assessment, referencing pharmacopeial standards for carboxylic acids .
- IR Spectroscopy : To identify hydroxyl (O-H) and carboxylic acid (C=O) functional groups.
Q. How should researchers handle safety and disposal of this compound?
While direct safety data are limited, analogous cyclobutanecarboxylic acids (e.g., 1-Benzylcyclobutane-1-carboxylic acid) recommend:
- PPE : Gloves, lab coats, and eye protection.
- Disposal : Via licensed waste management services, adhering to local regulations for carboxylic acids .
- Ecotoxicity : No data available, but assume precautionary measures for aquatic toxicity .
Advanced Research Questions
Q. How can synthesis routes be designed to address steric hindrance in the cyclobutane ring?
Synthetic strategies must account for the ring strain and steric bulk from the pyridyl and hydroxyl groups:
- Multi-component reactions : Adapt methods used for triazolopyridine-carboxylic acids, where isocyanides and aldehydes are condensed with heterocyclic amines .
- Ester intermediates : Utilize cis-3-Methoxycyclobutanecarboxylic acid analogs (e.g., esterification to reduce reactivity during ring formation) .
- Stereocontrol : Chiral catalysts or resolution techniques (e.g., chromatography) may be needed, as seen in trans-3-Aminocyclobutanecarboxylic acid synthesis .
Q. How can contradictions in reported reactivity of the hydroxyl and pyridyl groups be resolved?
The hydroxyl group may exhibit atypical acidity due to conjugation with the pyridyl ring, while the pyridyl nitrogen can act as a hydrogen-bond acceptor:
- pH-dependent studies : Compare dissociation constants (pKa) with 3-Hydroxy-2-pyridinecarboxylic acid, where intramolecular hydrogen bonding affects reactivity .
- Computational modeling : Use DFT to map electron density and predict nucleophilic/electrophilic sites.
- Comparative kinetics : Test reactions (e.g., esterification) against analogs like 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid to isolate substituent effects .
Q. What strategies validate the compound’s stability under physiological conditions for drug discovery applications?
- Forced degradation studies : Expose the compound to heat, light, and pH extremes (e.g., pH 1–13) to identify degradation products.
- LC-MS/MS : Monitor stability in simulated biological matrices (e.g., plasma), referencing guidelines for ANDA validation .
- Comparative analysis : Cross-reference with 3-(4-Hydroxyphenyl)pyrazin-2-ol, which has documented stability profiles under oxidative conditions .
Q. How can researchers address discrepancies in stereochemical assignments for this compound?
- X-ray crystallography : Resolve absolute configuration, as done for trans-3-Aminocyclobutanecarboxylic acid .
- Chiral chromatography : Use columns with cellulose-based stationary phases to separate enantiomers.
- Vibrational circular dichroism (VCD) : Confirm stereochemistry where crystallography is impractical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
